3-(Diphenylphosphino)propionic acid
Overview
Description
3-(Diphenylphosphino)propionic acid , also known as (2-Carboxyethyl)diphenylphosphine or 4,4-Diphenyl-4-phosphabutanoic acid , is a chemical compound with the empirical formula C15H15O2P . It features a propionic acid core with a diphenylphosphino group attached. This compound serves as a versatile ligand in various catalytic reactions, particularly in transition metal-catalyzed processes .
Synthesis Analysis
The synthesis of 3-(Diphenylphosphino)propionic acid involves the introduction of a phosphine group onto a propionic acid backbone. While specific synthetic routes may vary, this compound can be prepared through suitable methods, such as phosphine-mediated conversion of azides into diazo compounds or other organocatalytic approaches .
Molecular Structure Analysis
The molecular structure of 3-(Diphenylphosphino)propionic acid consists of a central propionic acid moiety (with a carboxylic acid group) linked to a diphenylphosphino group. The phosphorus atom bridges the two aromatic rings of the diphenylphosphino group. The overall structure contributes to its ligand properties and reactivity in coordination chemistry .
Chemical Reactions Analysis
These reactions highlight its utility as a ligand in diverse catalytic processes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
Scientific Research Applications
Synthesis of Metal Selenides and Tellurides
3-(Diphenylphosphino)propionic acid has been used in the synthesis of metal selenides and tellurides, particularly with cadmium, mercury, and lead. This process involves a direct reaction between the chalcogen, metal oxide, or carbonate, and 3-(diphenylphosphino)propionic acid (Kubát et al., 2017).
Heteromultimetallic Structures
The compound has been instrumental in the synthesis of heteromultimetallic dimolybdenum(ii) complexes. These structures, facilitated by the ligand's carboxylic acid and phosphine functionalities, can form supramolecular structures via aurophilic interactions (Knöfel et al., 2020).
Biological Activity of Phosphonium Salts
Research has explored the synthesis of new carboxylate phosphabetaines from 3-(diphenylphosphino)propionic acid and unsaturated amides. The synthesized phosphonium salts have shown potential biological activity (Bakhtiyarova et al., 2020).
Catalytic Carbonylation Processes
This acid is also used in catalytic systems for synthesizing propionic acid and ethylene-carbon monoxide copolymers, showcasing its role in catalytic carbonylation processes (Chepaikin et al., 1994).
Technetium(III) Complex Synthesis
3-(Diphenylphosphino)propionic acid is involved in the synthesis of neutral and paramagnetic [TcLn3] complexes, which have potential medical applications, particularly in imaging and diagnostic techniques (Refosco et al., 1993).
Ligand in Catalysis
It has been effective as a ligand in copper-catalyzed C-N coupling reactions, demonstrating its versatility in catalytic processes (Liu et al., 2014).
Phosphabetaines Synthesis
This compound is central to the synthesis of new stable tricarboxylate and dicarboxylate phosphabetaines, which have potential applications in coordination chemistry (Bakhtiyarova et al., 2016).
properties
IUPAC Name |
3-diphenylphosphanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIFUHGOBFOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395341 | |
Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diphenylphosphino)propionic acid | |
CAS RN |
2848-01-3 | |
Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2848-01-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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